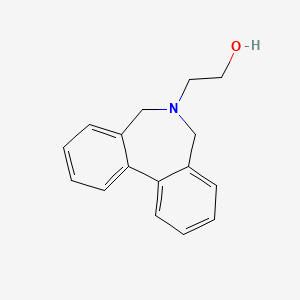![molecular formula C12H19ClO B13951603 3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride CAS No. 95685-43-1](/img/structure/B13951603.png)
3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Propan-2-yl)bicyclo[321]octane-3-carbonyl chloride is an organic compound with a complex bicyclic structure This compound is characterized by its unique bicyclo[321]octane framework, which is a common motif in many biologically active natural products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride can be achieved through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by the opening of a cyclopropane ring . This method allows for the efficient construction of the bicyclic framework with high stereoselectivity.
Another method involves the double Michael addition of carbon nucleophiles to cyclic dienones
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired scale, cost, and availability of starting materials. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles to form a variety of derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while reduction with LiAlH4 can produce an alcohol.
Applications De Recherche Scientifique
3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride involves its interaction with various molecular targets. The carbonyl chloride group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or other biomolecules. This reactivity can be harnessed to modify enzyme activity or to create targeted drug delivery systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.2.1]octane: A simpler analog without the carbonyl chloride group.
Bicyclo[3.3.1]nonane: A related compound with a different ring structure.
Tropane Alkaloids: Compounds with a similar bicyclic structure but different functional groups.
Uniqueness
3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride is unique due to its combination of the bicyclo[3.2.1]octane framework and the reactive carbonyl chloride group. This combination provides a versatile platform for chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
95685-43-1 |
|---|---|
Formule moléculaire |
C12H19ClO |
Poids moléculaire |
214.73 g/mol |
Nom IUPAC |
3-propan-2-ylbicyclo[3.2.1]octane-3-carbonyl chloride |
InChI |
InChI=1S/C12H19ClO/c1-8(2)12(11(13)14)6-9-3-4-10(5-9)7-12/h8-10H,3-7H2,1-2H3 |
Clé InChI |
LTOUQLYYCBCTIC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(CC2CCC(C2)C1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,4-Tetrahydro-5,5-dimethyl-8-(1,2-dimethylheptyl)-10-acetyloxy-2-(2-propenyl)-5H-[1]benzopyrano[4,3-c]pyridine](/img/structure/B13951522.png)
![4H-Quinolizine-3-carboxylic acid, 1-[[4-(4-cyanophenyl)-1-piperazinyl]methyl]-4-oxo-](/img/structure/B13951527.png)

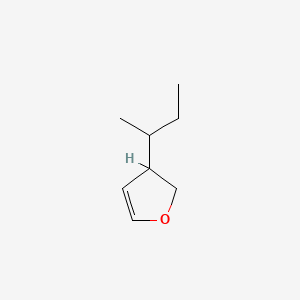
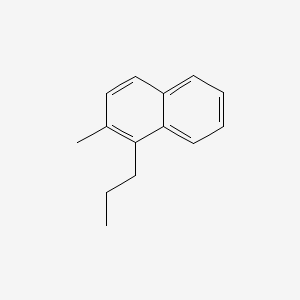
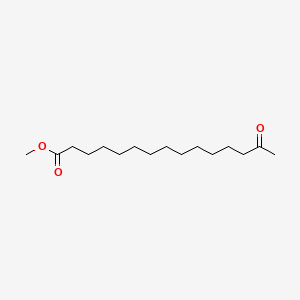
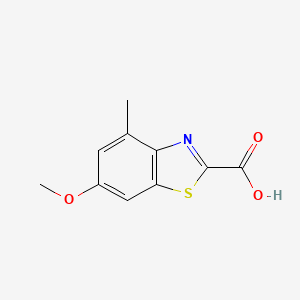
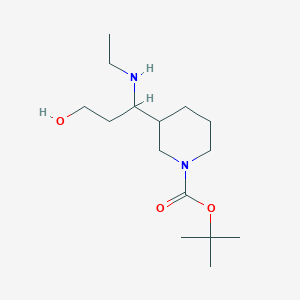

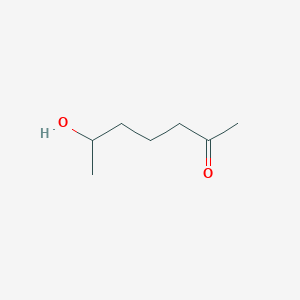
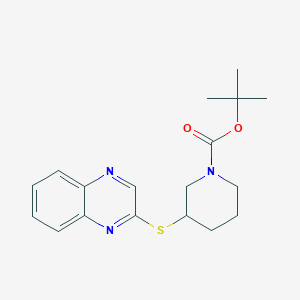
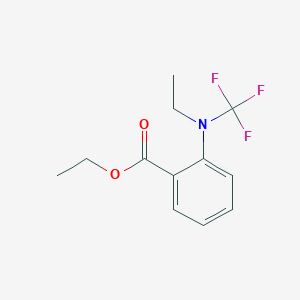
![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13951582.png)
